2,1,3-Benzothiadiazole-4-sulfonamide

Overview

Description

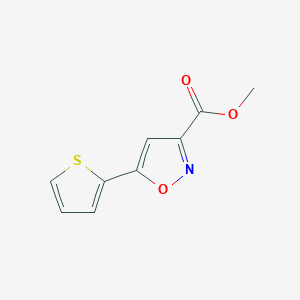

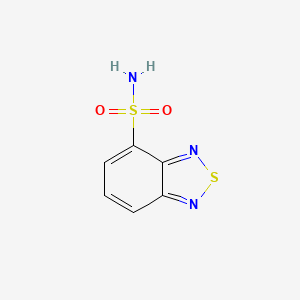

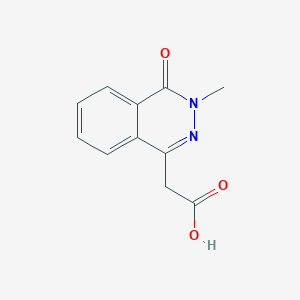

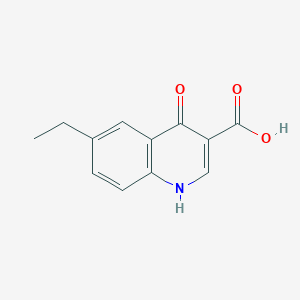

2,1,3-Benzothiadiazole-4-sulfonamide is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring with a sulfonamide group attached. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4-sulfonamide, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The primary targets of these compounds are the electronic properties of the resulting organic materials .

Mode of Action

The interaction of this compound with its targets involves the compound’s strong electron-withdrawing ability . This ability allows the construction of molecules with the unit core of BT and its derivatives, which can usually improve the electronic properties of the resulting organic materials .

Biochemical Pathways

The affected pathways involve the development of photoluminescent compounds and the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . The downstream effects include improved electronic properties of the resulting organic materials .

Result of Action

The molecular and cellular effects of the compound’s action involve the improvement of the electronic properties of the resulting organic materials . This is achieved through the compound’s strong electron-withdrawing ability, which allows the construction of molecules with the unit core of BT and its derivatives .

Preparation Methods

The synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with sulfonamide derivatives. One common method includes the use of thionyl chloride and pyridine to react with o-phenylenediamine, yielding 2,1,3-benzothiadiazole, which is then further reacted with sulfonamide reagents . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,1,3-Benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Under reducing conditions, it can revert to the corresponding 1,2-diaminobenzene compounds.

Substitution: It readily forms nitro and chloro derivatives through electrophilic substitution reactions.

Common reagents used in these reactions include thionyl chloride, pyridine, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,1,3-Benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-4-sulfonamide can be compared with other similar compounds such as:

1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

Benzothiazole: Used in the synthesis of various industrial chemicals and pharmaceuticals.

The uniqueness of this compound lies in its versatile applications and the ability to form a wide range of derivatives with diverse properties.

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJNZZVHIQBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362554 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-04-0 | |

| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the M1 receptor in the context of antidepressant effects, and how does VU0255035 contribute to our understanding of this?

A: Research suggests that both M1 and M2 muscarinic receptors are involved in mediating the antidepressant-like effects observed with the non-selective muscarinic antagonist scopolamine []. VU0255035, being highly selective for M1 receptors, was instrumental in dissecting the individual contributions of these subtypes. Studies utilizing VU0255035 demonstrated its efficacy in the forced-swim test, a behavioral assay for antidepressant activity. Importantly, this antidepressant-like effect was absent in mice genetically lacking the M1 receptor, confirming the crucial role of M1 in mediating these effects [].

Q2: How does the pharmacological profile of VU0255035 compare to non-selective muscarinic antagonists in the context of Parkinson's disease?

A: While non-selective muscarinic antagonists demonstrate antiparkinsonian activity, their clinical use is hampered by adverse effects arising from blocking multiple muscarinic receptor subtypes. VU0255035, with its M1 selectivity, exhibits a distinct profile. Electrophysiological studies reveal that VU0255035 effectively blocks M1-mediated excitation in striatal medium spiny neurons but has minimal impact on neuronal activity in other basal ganglia regions like the substantia nigra pars reticulata []. This selective action translates to a partial reversal of reserpine-induced akinesia and a reduction in haloperidol-induced catalepsy, both indicative of antiparkinsonian effects, but with lower efficacy compared to the non-selective antagonist scopolamine []. This suggests that targeting M1 alone might not fully recapitulate the antiparkinsonian effects seen with broader muscarinic antagonism, highlighting the potential involvement of other muscarinic receptor subtypes in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)